1-[(Tetradecyloxy)methoxy]tetradecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecyloxy)methoxy]tetradecane typically involves the reaction of tetradecanol with a suitable alkylating agent under controlled conditions. One common method is the Williamson ether synthesis, where tetradecanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(Tetradecyloxy)methoxy]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is cleaved, and the tetradecane chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Scientific Research Applications
1-[(Tetradecyloxy)methoxy]tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in lipid bilayers for membrane studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[(Tetradecyloxy)methoxy]tetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetradecane: A simple alkane with a similar carbon chain length but lacking the ether linkage.
1-Tetradecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of an ether linkage.
1-Chlorotetradecane: A halogenated compound with a similar carbon chain length but with a chlorine atom instead of an ether linkage.
Uniqueness
1-[(Tetradecyloxy)methoxy]tetradecane is unique due to its ether linkage, which imparts different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
51148-18-6 |
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Molecular Formula |
C29H60O2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
1-(tetradecoxymethoxy)tetradecane |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
YVCPWAITTRBOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCOCCCCCCCCCCCCCC |
Origin of Product |
United States |
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